(3-Fluoro-4-iodophenyl)methanol: A Comprehensive Technical Guide for Advanced Research
(3-Fluoro-4-iodophenyl)methanol: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of (3-Fluoro-4-iodophenyl)methanol, a key halogenated building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, explaining not just the "what" but the "why" behind the scientific choices, ensuring a robust and validated understanding of this versatile compound.
Core Compound Identification and Properties
(3-Fluoro-4-iodophenyl)methanol is a strategically substituted benzyl alcohol derivative. The presence and specific positioning of the fluoro and iodo groups, along with the reactive benzylic alcohol, make it a valuable synthon for introducing complex functionalities into target molecules.
| Property | Value | Source(s) |
| CAS Number | 1261615-96-6 | [1][2] |
| Molecular Formula | C₇H₆FIO | [3] |
| Molecular Weight | 252.03 g/mol | [4] |
| Appearance | White crystalline powder | [2] |
| Boiling Point | 263.4 ± 25.0 °C at 760 mmHg | [1] |
| Melting Point | Data not readily available; requires experimental determination. | |
| Solubility | Inferred to be soluble in methanol, ethanol, ethyl acetate, and DMSO; sparingly soluble in nonpolar solvents like hexanes; and poorly soluble in water. | [5] |
| Storage | Store at 2-8°C in a dry, sealed container away from light to prevent degradation. | [4] |
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of (3-Fluoro-4-iodophenyl)methanol involves the chemoselective reduction of the corresponding aldehyde, 3-fluoro-4-iodobenzaldehyde. This precursor can be synthesized from the commercially available 3-fluoro-4-iodotoluene. This multi-step approach provides a clear path from a simple starting material to the desired functionalized alcohol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for (3-Fluoro-4-iodophenyl)methanol.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 3-Fluoro-4-iodobenzaldehyde
This procedure is adapted from established methods for the conversion of substituted toluenes to benzaldehydes[6].
-
Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 3-fluoro-4-iodotoluene (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Evaporate the solvent under reduced pressure to yield crude 1-(bromomethyl)-3-fluoro-4-iodobenzene, which is used directly in the next step.
-
Oxidation: Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and heat the mixture to 120 °C for 1.5-2 hours.
-
Cool the mixture, quench with water, and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 3-fluoro-4-iodobenzaldehyde.
Step 3: Reduction to (3-Fluoro-4-iodophenyl)methanol
This step utilizes sodium borohydride, a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the aryl halides[7][8][9].
-
Setup: In a round-bottom flask, dissolve the crude 3-fluoro-4-iodobenzaldehyde (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄ and decompose borate esters.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude (3-Fluoro-4-iodophenyl)methanol can be purified by flash column chromatography on silica gel[10][11][12].
-
Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield (3-Fluoro-4-iodophenyl)methanol as a white solid.
Characterization and Analytical Methods
Proper characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed[13].
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 7.0-7.8 ppm) will show complex multiplets for the 3 aromatic protons, with splitting patterns influenced by H-H and H-F couplings. A doublet for the benzylic CH₂ protons (approx. 4.6 ppm), coupled to the hydroxyl proton. A broad singlet or triplet for the OH proton (variable, approx. 1.5-3.0 ppm), which will disappear upon D₂O exchange. |
| ¹³C NMR | Aromatic region (approx. 110-165 ppm) will show 6 distinct signals. The carbon bearing the fluorine (C-F) will appear as a large doublet due to ¹JCF coupling. Other aromatic carbons will show smaller couplings to fluorine (²JCF, ³JCF). The carbon bearing the iodine (C-I) will have a characteristic chemical shift. A signal for the benzylic carbon (-CH₂OH) will be observed around 60-65 ppm. |
| FT-IR (cm⁻¹) | Broad peak around 3200-3600 cm⁻¹ (O-H stretch, alcohol). Peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch). Peak around 1000-1100 cm⁻¹ (C-O stretch, primary alcohol). Characteristic C-F and C-I stretches in the fingerprint region (below 1200 cm⁻¹). |
| Mass Spec (ESI) | Predicted [M+H]⁺ = 252.9520 m/z. Predicted [M+Na]⁺ = 274.9339 m/z. |
Chromatographic Purity Analysis
Purity should be assessed using High-Performance Liquid Chromatography (HPLC)[14][15][16].
-
Method: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with purity typically >97% after chromatography.
Chemical Reactivity and Synthetic Utility
The utility of (3-Fluoro-4-iodophenyl)methanol stems from the orthogonal reactivity of its three key functional groups. This allows for sequential, controlled modifications, making it a powerful tool in multi-step syntheses.
Caption: Key reactivity pathways of (3-Fluoro-4-iodophenyl)methanol.
Reactions of the Alcohol Group
-
Oxidation: The primary alcohol can be smoothly oxidized to 3-fluoro-4-iodobenzaldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This is a foundational transformation, allowing for subsequent reactions like reductive amination or Wittig olefination.
-
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis[17][18][19]. This is often used to install linkers or modify solubility in drug candidates.
Reactions of the Aryl Iodide
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive in palladium-catalyzed reactions. The Suzuki-Miyaura coupling is a prime example, where the iodo group is coupled with a boronic acid or ester to form a new carbon-carbon bond[20][21][22][23][24]. This is one of the most powerful methods for constructing biaryl systems, which are privileged structures in many pharmaceuticals. The high reactivity of the C-I bond allows this coupling to occur under mild conditions, often leaving the other functional groups intact.
Applications in Drug Discovery and Development
Halogenated intermediates are critical in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine serves as a versatile synthetic handle.
-
Pharmaceutical Intermediate: (3-Fluoro-4-iodophenyl)methanol is primarily used as a building block for more complex active pharmaceutical ingredients (APIs). Its structure is found within scaffolds designed to target a range of diseases.
-
Antiviral Research: A patent for related substituted 3-fluorophenyl methanol compounds highlights their potential application in preparing drugs for the prevention and treatment of cytomegalovirus (CMV) infections, suggesting this class of compounds has valuable antiviral properties[25].
-
Oncology and Anti-infectives: The ability to easily form biaryl structures via Suzuki coupling makes this reagent valuable in the synthesis of kinase inhibitors and other anti-cancer agents, as well as novel anti-microbial compounds where a twisted or extended conformation is required for biological activity[2][4].
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
| Hazard Information | |
| Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid generating dust. Handle as a powder in a contained manner.
-
Ensure containers are tightly sealed when not in use.
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